Cas no 2138563-50-3 (2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid)
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
- EN300-1138976
- 2138563-50-3
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- Inchi: 1S/C13H17NO2/c1-2-9(13(15)16)10-7-8-14-12-6-4-3-5-11(10)12/h7-9H,2-6H2,1H3,(H,15,16)
- InChI Key: LWXXIQCBOKXBCE-UHFFFAOYSA-N
- SMILES: OC(C(CC)C1C=CN=C2CCCCC=12)=O
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.2Ų
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138976-1.0g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1138976-0.05g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1138976-0.1g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1138976-0.25g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1138976-0.5g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1138976-1g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1138976-2.5g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1138976-5g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1138976-10g |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid |
2138563-50-3 | 95% | 10g |
$3929.0 | 2023-10-26 |
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2-(5,6,7,8-Tetrahydroquinolin-4-yl)butanoic Acid: A Comprehensive Overview
2-(5,6,7,8-Tetrahydroquinolin-4-yl)butanoic acid, identified by the CAS number 2138563-50-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their potential applications in drug discovery and material science. The molecule's structure is characterized by a butanoic acid group attached to a tetrahydroquinoline ring system, which imparts unique chemical and biological properties.
The tetrahydroquinoline moiety in 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid is a partially saturated bicyclic structure derived from quinoline. This structural feature is known to enhance the compound's stability and bioavailability, making it a promising candidate for various applications. Recent studies have highlighted the importance of such structures in modulating pharmacokinetic properties and improving drug delivery systems.
In terms of chemical synthesis, 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid can be synthesized through a variety of methods, including but not limited to Suzuki coupling reactions and Friedel-Crafts alkylation. These methods allow for precise control over the molecule's structure and functional groups. The synthesis process often involves multiple steps of purification and characterization using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analytical methods ensure the compound's purity and structural integrity before further studies or applications.
The biological activity of 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid has been explored in several recent research studies. One notable area of investigation is its potential as a modulator of cellular signaling pathways. For instance, studies have shown that this compound exhibits activity against certain kinases involved in cancer progression. Additionally, it has demonstrated anti-inflammatory properties in vitro models, suggesting its potential application in treating inflammatory diseases.
In the context of drug discovery, 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid has been evaluated for its ability to cross the blood-brain barrier (BBB). This property is crucial for drugs targeting central nervous system (CNS) disorders such as Alzheimer's disease or Parkinson's disease. Preclinical studies indicate that the compound exhibits moderate BBB penetration efficiency due to its lipophilic nature and molecular weight.
The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. For example, molecular docking studies have revealed potential binding interactions with target proteins such as G-protein coupled receptors (GPCRs). These insights are invaluable for optimizing the compound's pharmacological profile and enhancing its therapeutic potential.
In summary, 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid, with CAS number 2138563-50-3, represents a versatile molecule with promising applications in both academic research and industrial development. Its unique structural features and biological activities make it a valuable asset in the ongoing quest for novel therapeutic agents.
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